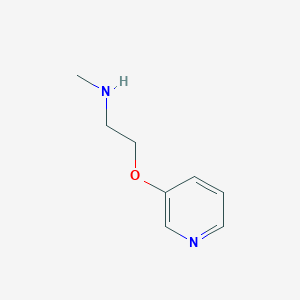

N-methyl-2-(pyridin-3-yloxy)ethanamine

Description

N-Methyl-2-(pyridin-3-yloxy)ethanamine is a tertiary amine featuring a pyridin-3-yloxy substituent linked to an ethanamine backbone. Evidence from binding studies indicates its affinity for the neuronal acetylcholine receptor α4β2 subtype (Ki = 35 nM), positioning it as a candidate for neurological applications . The compound’s polarity and electronic properties, influenced by the pyridinyloxy group, are critical to its interactions with biological targets.

Properties

CAS No. |

228272-00-2 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

N-methyl-2-pyridin-3-yloxyethanamine |

InChI |

InChI=1S/C8H12N2O/c1-9-5-6-11-8-3-2-4-10-7-8/h2-4,7,9H,5-6H2,1H3 |

InChI Key |

HKLZABNBARUZMN-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(pyridin-3-yloxy)ethanamine typically involves the reaction of 3-hydroxypyridine with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the electrophilic carbon of N-methyl-2-chloroethanamine, resulting in the formation of this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(pyridin-3-yloxy)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-methyl-2-(piperidin-3-yloxy)ethanamine.

Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-(pyridin-3-yloxy)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

Mechanism of Action

The mechanism of action of N-methyl-2-(pyridin-3-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

N,N-Dimethyl-2-(pyridin-3-yloxy)ethanamine

- Structure : Differs by an additional methyl group on the amine.

- Pharmacology: Exhibits higher affinity for α4β2 receptors (Ki = 21 nM) compared to the mono-methylated compound, suggesting that N-methylation enhances receptor binding .

- Implications : Increased lipophilicity from the dimethyl group may improve membrane permeability.

Betahistine (N-Methyl-2-(2-pyridyl)ethanamine)

- Structure : Pyridinyl group at the 2-position instead of 3.

- Pharmacology : Dual H1R agonist and H3R antagonist, used for Ménière’s disease .

- Key Difference : The 2-pyridyl orientation shifts receptor selectivity from cholinergic (α4β2) to histaminergic pathways, highlighting the impact of positional isomerism on biological activity .

Chain-Length and Functional Group Modifications

N-Ethyl-N-Methyl-4-(pyridin-3-yl)but-3-yn-1-amine

N-Methyl-2-(1-methyl-1H-indol-3-yl)-N-(4-phenoxybenzyl)ethanamine

- Structure : Indole and benzyl substituents replace pyridinyloxy.

- Pharmacology : Targets TRPM8 channels, demonstrating how aromatic heterocycles dictate target specificity .

Pharmacological Data and Receptor Affinity

Table 1: Receptor Binding Affinities of Selected Compounds

Key Findings :

- Mono-methylation vs. dimethylation at the amine significantly affects α4β2 affinity.

- Pyridinyloxy positioning (2- vs. 3-) shifts activity from cholinergic to histaminergic systems.

Physicochemical Characteristics

- Dipole Moment : DFT calculations for related aza-Michael adducts reveal polarities (e.g., 5.23 debye), suggesting moderate solubility in polar solvents .

- Molecular Packing : Hirshfeld analyses show dominant O···H and H···H interactions, influencing crystalline stability .

Structure-Activity Relationships (SAR)

- Amine Substitution : Dimethylation enhances α4β2 binding, while ethyl or benzyl groups divert activity to other targets (e.g., TRPM8) .

- Aromatic Substituents: Pyridinyloxy groups favor cholinergic interactions, whereas indole or phenoxy groups broaden target diversity .

- Chain Flexibility : Shorter ethanamine chains improve receptor fit compared to elongated or rigidified structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.